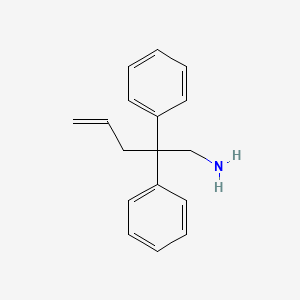

2,2-Diphenylpent-4-enylamine

Description

Properties

Molecular Formula |

C17H19N |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

2,2-diphenylpent-4-en-1-amine |

InChI |

InChI=1S/C17H19N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12H,1,13-14,18H2 |

InChI Key |

HJJWTYHOHXVVSP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CN)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,2 Diphenylpent 4 Enylamine and Analogs

Retrosynthetic Disconnections and Advanced Precursor Strategies

The synthetic approach to 2,2-Diphenylpent-4-enylamine is best conceptualized through retrosynthetic analysis. The primary amine group is a key functional handle for disconnection. A common and reliable method for amine synthesis is the reduction of a nitrile or an amide. This leads to the logical precursor, 2,2-diphenylpent-4-enenitrile.

This nitrile intermediate presents a clear and advantageous disconnection at the quaternary carbon. Disconnecting the allyl group reveals diphenylacetonitrile (B117805) and an allyl halide (such as allyl bromide) as plausible starting materials. This strategy hinges on the alkylation of the diphenylacetonitrile anion.

An alternative, though often more complex, strategy involves forming the carbon-nitrogen bond at a later stage. This could involve the hydroamination of a pre-formed diene or a related transition metal-catalyzed amination of an alkenyl derivative. However, the nitrile reduction pathway is generally more direct for this specific target.

Targeted Synthesis of the 2,2-Diphenyl Substituent Pattern

The cornerstone of the synthesis is the creation of the quaternary carbon center bearing two phenyl groups. The alkylation of diphenylacetonitrile is a highly effective method for achieving this. The reaction proceeds by deprotonating diphenylacetonitrile with a strong base, such as sodium amide or sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an SN2 reaction with an electrophile, in this case, an allyl halide.

The general scheme for this reaction is as follows:

Deprotonation: Formation of the diphenylacetonitrile anion using a strong base.

Alkylation: Nucleophilic attack of the anion on an allyl halide (e.g., allyl bromide) to form 2,2-diphenylpent-4-enenitrile.

Reduction: Conversion of the nitrile group to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

This sequence provides a reliable and high-yielding route to the target compound and its analogs.

Transition Metal-Catalyzed Carbon-Nitrogen Bond Formation in Alkenyl Amine Synthesis

While the nitrile reduction pathway is robust, direct C-N bond formation on an alkenyl framework represents a more atom-economical and convergent approach, often employed for creating analogs. Transition metal catalysis is paramount for such transformations, especially when dealing with sterically hindered substrates.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a powerful tool for forming bonds between aryl or vinyl halides/triflates and amines. rsc.orgresearchgate.net For a molecule like this compound, a hypothetical palladium-catalyzed route could involve the coupling of a hindered amine source, such as an ammonia (B1221849) surrogate, with a suitable alkenyl electrophile.

The development of specialized phosphine (B1218219) ligands has been critical in overcoming the challenges associated with hindered substrates. researchgate.netorganic-chemistry.org For instance, bulky biarylphosphine ligands facilitate the key reductive elimination step, which can be slow for sterically congested products. researchgate.netorganic-chemistry.org While reactions with aqueous ammonia are challenging due to competing side reactions, new ligand systems have been developed to suppress the formation of alcohol byproducts and improve selectivity for the desired primary amine. nih.gov

Table 1: Examples of Palladium-Catalyzed Amination Conditions for Hindered Substrates

| Catalyst/Ligand | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / tBuBrettPhos | 9H-Carbazole | LiOtBu | Toluene (B28343) | 100 | >95 |

| Pd(OAc)₂ / KPhos | Aqueous NH₃ | KOH | Dioxane | 110 | 80-95 |

| Pd(OAc)₂ / Carbazolyl-PN | 2,6-Diisopropylaniline | NaOtBu | Toluene/Hexane | 100 | >99 |

Data compiled from studies on various hindered aryl and heteroaryl substrates. researchgate.netorganic-chemistry.orgnih.gov

Copper-Mediated Strategies

Copper-catalyzed C-N coupling, rooted in the classic Ullmann condensation, has re-emerged as a cost-effective and powerful alternative to palladium-based systems. nih.gov Modern protocols often utilize ligands such as diamines, amino acids, or oxalamides to facilitate the reaction under milder conditions. mdpi.com These methods are particularly valuable for coupling sterically hindered reaction partners. nih.gov

Recent advancements have led to the development of highly effective ligand systems, such as pyrrole-ols, that enable the coupling of ortho-substituted aryl iodides with sterically demanding primary and secondary amines. nih.gov While often applied to aryl systems, the principles extend to the synthesis of complex alkyl and alkenyl amines, offering a complementary approach to palladium catalysis. scispace.comresearchgate.net

Other Emerging Metal-Catalyzed Routes (e.g., Ruthenium, Gold)

Beyond palladium and copper, other transition metals are showing promise in C-N bond formation. Ruthenium complexes, for example, have been successfully employed in the hydroamination of unactivated alkenes. nih.govacs.orgnih.gov This atom-economical reaction involves the direct addition of an N-H bond across a double bond. For a precursor to the target molecule, a ruthenium catalyst could potentially mediate the addition of an ammonia surrogate to a suitable diene. nih.govnih.govacs.org

Gold catalysis has also emerged as a powerful tool in amine synthesis, often proceeding through unique mechanisms involving π-activation of alkynes or alkenes. researchgate.netacs.org Gold catalysts can facilitate multicomponent reactions to generate complex amine structures or mediate hydroamination and aminoarylation reactions. researchgate.netacs.orgacs.org These methods offer mild reaction conditions and high functional group tolerance. rsc.orgrsc.org

Table 2: Overview of Emerging Metal-Catalyzed Amination Methods

| Metal Catalyst | Reaction Type | Substrates | Key Features |

| Ruthenium | Hydroamination | Unactivated Alkenes, Amines | Atom-economical, Markovnikov or anti-Markovnikov selectivity. acs.orgacs.org |

| Gold | Hydroamination / Reductive Amination | Alkynes, Nitroarenes, Alkenes | Triple cascade catalysis, mild conditions, high functional group tolerance. researchgate.net |

| Gold | Aminoarylation | Alkenes, Aryl Halides, Amines | Access to medicinally relevant scaffolds. acs.org |

Organocatalytic and Metal-Free Synthetic Pathways to Hindered Amines

In recent years, organocatalysis has presented a powerful alternative to metal-based methods, avoiding the cost and potential toxicity of transition metals. These reactions use small, chiral organic molecules to catalyze transformations with high enantioselectivity. youtube.com

For the synthesis of hindered amines, organocatalytic approaches such as the allylation of imines are particularly relevant. beilstein-journals.org Chiral Brønsted acids, such as 3,3'-diaryl-BINOL derivatives, can activate acylimines towards nucleophilic attack by an allylboronate reagent, yielding chiral homoallylic amines with high enantioselectivity. beilstein-journals.org Another strategy involves the kinetic resolution of racemic mixtures of highly congested α-tertiary amines through asymmetric C-H amination, providing access to enantiomerically enriched products that are otherwise difficult to synthesize. rsc.org These metal-free pathways are attractive for their operational simplicity and favorable environmental profile.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The creation of the chiral center in this compound derivatives with high enantiopurity is a key synthetic hurdle. Two primary strategies have emerged as powerful tools for achieving this: the use of chiral auxiliaries and the application of asymmetric catalysis.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, having served its purpose. For the synthesis of chiral this compound analogs, a chiral auxiliary-mediated alkylation of a suitable precursor is a plausible and effective strategy.

One of the most successful classes of chiral auxiliaries for the asymmetric alkylation of enolates to generate sterically demanding quaternary carbon centers are pseudoephedrine and its analog, pseudoephenamine. nih.gov These auxiliaries can be attached to a carboxylic acid derivative to form a chiral amide. The subsequent deprotonation and alkylation of this amide proceed with high diastereoselectivity, dictated by the chiral scaffold of the auxiliary.

A hypothetical synthetic route to a chiral precursor of this compound using a pseudoephenamine auxiliary is outlined below. The synthesis would begin with the preparation of a chiral amide from 2,2-diphenylacetic acid and (1S,2S)-pseudoephenamine. Deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate, which can then be reacted with an allyl halide. The bulky nature of the pseudoephenamine auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary would furnish the chiral carboxylic acid, which can then be converted to the target amine via standard functional group transformations, such as a Curtius or Hofmann rearrangement.

Table 1: Hypothetical Diastereoselective Allylation of a Chiral Pseudoephenamine Amide

| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| Allyl bromide | LDA | THF | -78 | >95:5 |

| Allyl iodide | LHMDS | Toluene | -78 | >95:5 |

| Cinnamyl bromide | KHMDS | THF/HMPA | -78 | >90:10 |

This table presents hypothetical data based on known applications of pseudoephenamine auxiliaries in asymmetric alkylations of hindered substrates. nih.gov

The high crystallinity of amides derived from pseudoephenamine often facilitates purification by recrystallization, allowing for the attainment of very high levels of diastereomeric purity. nih.gov The predictable stereochemical outcome and the recyclability of the chiral auxiliary make this a robust method for the synthesis of enantioenriched building blocks for complex molecules like chiral this compound.

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules, as it avoids the need for the stoichiometric use of a chiral auxiliary. researchgate.net For the construction of hindered amines like this compound, several catalytic asymmetric methods could be envisioned, primarily involving the enantioselective reduction of a prochiral imine precursor.

Organocatalysis: Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the reduction of imines. researchgate.net A potential route to chiral this compound would involve the condensation of 2,2-diphenylpent-4-enal with a nitrogen source (e.g., ammonia or a protected amine) to form the corresponding imine. The in situ reduction of this imine using a Hantzsch ester as the reducing agent, catalyzed by a chiral phosphoric acid, could afford the desired amine with high enantioselectivity. The steric hindrance around the imine carbon would be a significant challenge to overcome, likely requiring careful selection of the catalyst and reaction conditions.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in asymmetric synthesis. researchgate.net Transaminases (TAs) and reductive aminases (RedAms) are particularly well-suited for the synthesis of chiral amines. researchgate.netrsc.org A biocatalytic approach to chiral this compound could involve the direct amination of a ketone precursor, 1,1-diphenylpent-4-en-2-one, using a transaminase with an amine donor like isopropylamine. Alternatively, a reductive aminase could be employed to catalyze the reductive amination of the same ketone with ammonia and a cofactor like NADPH. rsc.org While the substrate scope of natural enzymes might be a limitation, directed evolution and protein engineering techniques can be used to tailor the enzymes for specific, sterically demanding substrates.

Table 2: Potential Asymmetric Catalytic Approaches to Chiral this compound

| Catalytic System | Precursor | Key Transformation | Potential Advantages |

| Chiral Phosphoric Acid | 2,2-Diphenylpent-4-enal | Asymmetric Reductive Amination | Metal-free, mild conditions |

| Transaminase (engineered) | 1,1-Diphenylpent-4-en-2-one | Asymmetric Amination | High enantioselectivity, aqueous media |

| Reductive Aminase (engineered) | 1,1-Diphenylpent-4-en-2-one | Asymmetric Reductive Amination | High enantioselectivity, direct use of ammonia |

This table outlines hypothetical strategies, as specific catalytic systems for the synthesis of this compound have not been reported in the literature.

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes. The ideal synthesis maximizes the incorporation of all reactant atoms into the final product, minimizing waste.

For the synthesis of this compound and its analogs, the development of sustainable protocols would focus on several key areas:

Catalytic Methods: As discussed, asymmetric catalytic approaches are inherently more atom-economical than those relying on stoichiometric chiral auxiliaries. The use of catalytic amounts of a chiral catalyst reduces waste and simplifies purification.

Reductive Amination: Direct reductive amination of a ketone or aldehyde precursor is a highly atom-economical route to amines, with water being the only byproduct. rsc.org This is a significant improvement over multi-step sequences that may involve protecting groups and generate more waste.

Minimizing Functional Group Manipulations: Synthetic routes that minimize the number of steps and avoid unnecessary functional group interconversions are generally more sustainable. For instance, a direct catalytic hydroamination of a suitable alkene would be a highly atom-economical, albeit challenging, route to the target amine.

Solvent and Reagent Choice: The use of greener solvents (e.g., water, ethanol, or solvent-free conditions) and less hazardous reagents is a crucial aspect of sustainable synthesis. Biocatalytic approaches often excel in this regard, as they are typically performed in aqueous media under mild conditions. researchgate.net

While the synthesis of a complex molecule like this compound will always present challenges, the application of modern synthetic methodologies, particularly those guided by the principles of asymmetric catalysis and green chemistry, offers promising avenues for its efficient and sustainable production. Future research in this area will likely focus on the development of novel catalysts and biocatalysts that can tolerate sterically demanding substrates and enable the direct, enantioselective synthesis of this and related hindered amines.

Elucidating the Intramolecular Reactivity and Transformations of 2,2 Diphenylpent 4 Enylamine

Hydroamination Reactions and Intramolecular C-N Bond Formation

Intramolecular hydroamination, the addition of the amine N-H bond across the pendant carbon-carbon double bond, is a highly atom-economical method for synthesizing cyclic amines. For 2,2-diphenylpent-4-enylamine, this transformation provides a direct route to 2-methyl-4,4-diphenylpyrrolidine, a substituted pyrrolidine (B122466) ring system. This cyclization is often thermodynamically favorable but possesses a significant kinetic barrier, necessitating the use of catalysts to proceed at practical rates.

A variety of metal catalysts have been explored to facilitate the intramolecular hydroamination of aminoalkenes. Early transition metals, including lanthanides and group 4 elements, are among the most reactive catalysts for this transformation.

Lanthanides (Y, Yb, Lu): Organolanthanide complexes are highly efficient catalysts for intramolecular hydroamination, often exhibiting very high turnover frequencies. Chiral lanthanide complexes, in particular, have been developed for enantioselective variants of the reaction. For instance, ionic ytterbium (Yb) and lutetium (Lu) complexes derived from enantiopure substituted (R)-1,1'-binaphthylamine ligands have been shown to catalyze the hydroamination/cyclization of this compound. One such catalyst, a Ytterbium ate complex, achieved the cyclization of this compound at room temperature in 24 hours. While yttrium (Y) catalysts have been effectively used for the hydroamination of aminoalkynes, their application to aminoalkenes like this compound is also established within the broader family of reactive lanthanide catalysts.

Zirconium (Zr): Group 4 metal complexes, particularly those of zirconium, are competent catalysts for intramolecular hydroamination. Chiral zirconium systems based on tridentate [O⁻N⁻S] ligands have demonstrated high activity across a broad substrate scope, including primary aminoalkenes. Neutral zirconium bis(amido) complexes, formed in situ from readily available ligands and Zr(NMe₂)₄, have also been developed as effective catalysts for asymmetric alkene hydroamination, yielding pyrrolidines in high yield.

Iron (Fe): While lanthanide and group 4 metals are highly active, there is growing interest in using more earth-abundant and less toxic first-row transition metals like iron. Iron-based systems have been developed that effectively catalyze the hydrofunctionalization of unactivated alkenes. Although specific studies detailing the intramolecular hydroamination of this compound with iron catalysts are not prevalent, the general utility of iron catalysts in promoting C-N bond formation via hydroamination suggests their potential applicability.

The cyclization of this compound can theoretically proceed via two distinct pathways: a 5-exo-trig cyclization to form a five-membered pyrrolidine ring or a 6-endo-trig cyclization to yield a six-membered piperidine (B6355638) ring. In practice, the reaction exhibits exceptionally high regioselectivity, exclusively yielding the 5-exo product, 2-methyl-4,4-diphenylpyrrolidine.

This pronounced selectivity is a direct consequence of the Thorpe-Ingold effect , also known as the gem-dialkyl effect. This principle states that the presence of bulky substituents on a carbon atom within an acyclic chain kinetically favors ring-closing reactions. The two phenyl groups on the C2 position of the pentenyl chain increase the steric bulk and compress the internal C1-C2-C3 bond angle. This angle compression forces the reactive termini of the chain—the primary amine and the terminal alkene—into closer proximity, creating a conformational bias that overwhelmingly favors the transition state for 5-exo cyclization. The formation of five-membered rings is generally more sensitive to this effect than the formation of six-membered rings, further enhancing the preference for the pyrrolidine product.

As the cyclization of this compound creates a new stereocenter at the C2 position of the resulting pyrrolidine ring, controlling the enantioselectivity of this process is a key objective. Significant progress has been made using chiral metal catalysts to induce asymmetry.

Lanthanide-based catalysts have shown moderate success. An ionic Ytterbium ate complex featuring a chiral (R)-1,1'-binaphthyl-2,2'-diamido ligand was used to catalyze the cyclization of this compound, resulting in the formation of the corresponding pyrrolidine with an enantiomeric excess (ee) of 50%. By switching the metal center to Lutetium (Lu) and modifying the N-substituents on the ligand, an ee of up to 78% could be achieved for other aminopentene substrates under mild conditions.

Late transition metals have also been employed. While not the parent amine, the closely related substrate N-benzyl-2,2-diphenyl-4-pentenamine was cyclized using a rhodium catalyst with a chiral phosphine (B1218219) ligand, achieving an enantiomeric excess of up to 91% for the resulting 2-methylpyrrolidine (B1204830) product. This demonstrates that high levels of enantiocontrol are achievable with appropriate catalyst design. Zirconium bis(amido) catalysts with chiral diphosphinic amide ligands have also been shown to produce cyclic amines with enantioselectivities of up to 80% ee.

| Metal Catalyst | Chiral Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ytterbium (Yb) | (R)-Binaphthyl-diamido | This compound | 50% | |

| Rhodium (Rh) | Chiral Biaryl Phosphine | N-benzyl-2,2-diphenyl-4-pentenamine | up to 91% | |

| Zirconium (Zr) | Chiral Diphosphinic Amide | (General aminoalkenes) | up to 80% |

The ligand coordinated to the metal center is paramount in dictating the activity, selectivity, and stability of the hydroamination catalyst. Ligand design focuses on tuning both steric and electronic properties to optimize the catalytic cycle.

Steric Bulk: The steric environment around the metal center, controlled by the ligand, is crucial for enantioselection. Chiral ligands create a constrained environment that favors the approach of the substrate in a specific orientation, leading to the preferential formation of one enantiomer. For example, the C₂-symmetric bis(oxazolinato) and binaphthyl-diamido ligands used in lanthanide catalysis create a well-defined chiral pocket that imparts facial selectivity during the turnover-limiting insertion of the alkene into the metal-nitrogen bond.

Electronic Effects: The electronic properties of the ligand influence the Lewis acidity of the metal center, which in turn affects its catalytic activity. Electron-withdrawing groups on the ligand can increase the metal's acidity, potentially enhancing its ability to activate the amine or coordinate the alkene. Conversely, electron-donating ligands can increase electron density at the metal center, which can be beneficial in other steps of the catalytic cycle. The development of ligands such as tridentate [O⁻N⁻S] systems for zirconium catalysts aims to create a robust coordination environment that balances electronic factors to achieve high activity. The choice of phosphine ligands in rhodium catalysis, such as the dialkylbiaryl phosphine family (e.g., JohnPhos), has also been critical for achieving high performance in the hydroamination of unactivated olefins.

The scope of metal-catalyzed intramolecular hydroamination is heavily influenced by the substrate's structure. The presence of the gem-diphenyl group in this compound is a critical feature that significantly enhances its reactivity compared to unsubstituted analogues. This acceleration is attributed to the Thorpe-Ingold effect, which not only governs regioselectivity but also lowers the activation energy for cyclization.

Studies comparing different substrates have quantified this effect. For example, in reactions catalyzed by a cationic zirconium complex, the hydroamination of this compound proceeds to high conversion, whereas the analogous substrate with gem-dimethyl groups (2,2-dimethylpent-4-enylamine) exhibits much lower activity under the same conditions. Similarly, rhodium-catalyzed systems show that the gem-diphenyl substituted substrate cyclizes in high yield, while secondary aminoalkenes lacking any geminal substitution require more forcing conditions to achieve good conversion.

The tolerance of these catalytic systems to other functional groups is a key consideration for synthetic applications. While the parent this compound lacks additional functional groups, studies on related substrates show that many catalysts are robust. Zirconium catalysts based on tridentate ligands have been shown to tolerate a wide array of functional groups. Likewise, late transition metal catalysts often exhibit good functional group tolerance, allowing for the hydroamination of substrates containing esters, ethers, and other common functionalities. The successful cyclization of N-alkylated derivatives, such as N-benzyl-2,2-diphenyl-4-pentenamine, indicates that these catalytic systems tolerate substitution on the nitrogen atom.

| Substrate | Geminal Substituent | Catalyst System | Observed Reactivity | Reference |

|---|---|---|---|---|

| This compound | -Ph, -Ph | Zirconium [O⁻N⁻S] Complex | High activity and conversion | |

| 2,2-Dimethylpent-4-enylamine | -Me, -Me | Zirconium [O⁻N⁻S] Complex | Much lower activity | |

| This compound | -Ph, -Ph | Rhodium Aminophosphine Complex | High yield | |

| (Unsubstituted aminoalkene) | -H, -H | Rhodium Aminophosphine Complex | Lower yield / requires harsher conditions |

Metal-Catalyzed Intramolecular Hydroamination (e.g., Yttrium, Zirconium, Lanthanides, Iron)

Carboamination and Other Multi-Component Cyclization Reactions

Beyond hydroamination, where only a C-N bond is formed, more complex transformations like carboamination offer pathways to increase molecular complexity in a single step. Carboamination involves the simultaneous addition of both an amine (N-H) and a carbon-based fragment (C-R) across the double bond.

While the carboamination of this compound itself is not extensively documented, related palladium-catalyzed intramolecular carboaminations of N-protected pentenylamines have been developed. These reactions couple the amine and an aryl or vinyl halide to the alkene, constructing substituted pyrrolidines with excellent diastereoselectivity. This strategy highlights the potential to form both a C-N and a C-C bond in a concerted or sequential catalytic cycle, providing access to more complex pyrrolidine structures than hydroamination alone.

Furthermore, a dual-catalyst system using gold(I) and palladium(0) has been reported for the carboamination of gem-diphenyl substituted vinyl aziridines. Notably, the presence of the gem-diphenyl group was found to be crucial for the success of the reaction, presumably due to a favorable Thorpe-Ingold effect accelerating the key cyclization step. This finding strongly suggests that this compound would be a promising substrate for similar carboamination strategies.

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation to form a product containing portions of all reactants, represent another avenue for advanced transformations. However, specific MCRs that utilize this compound as a building block to construct more elaborate heterocyclic systems are not well-established in the literature. The development of such reactions remains an area for future investigation.

Palladium-Catalyzed Alkene Carboamination Reactions

Palladium-catalyzed alkene carboamination represents a powerful strategy for the synthesis of nitrogen heterocycles by forming a C-N and a C-C bond in a single operation. nih.govwikipedia.org In the context of this compound derivatives, this intramolecular reaction provides an efficient route to 2-benzyl-4,4-diphenylpyrrolidines. The efficacy and mechanism of this transformation are highly dependent on the nature of the nitrogen-protecting group and the reaction conditions. nih.govnih.gov

For substrates with electron-rich nitrogen nucleophiles, such as N-acyl or N-Boc protected amines, the reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. This cycle involves oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination of the amido group. The key bond-forming event is a syn-migratory insertion of the alkene into the Pd–N bond, which is facilitated by the electron-rich nature of the nitrogen. nih.gov Subsequent reductive elimination yields the final pyrrolidine product. nih.gov The use of milder bases like cesium carbonate (Cs2CO3) instead of sodium tert-butoxide (NaOtBu) has been shown to greatly increase the tolerance for various functional groups. nih.govresearchgate.net

Conversely, when the amine is protected with a highly electron-withdrawing group, such as a tosyl (Ts) or trifluoroacetyl group, the nucleophilicity of the nitrogen atom is significantly reduced. nih.gov In these cases, the reaction mechanism shifts. Instead of syn-aminopalladation, the process is thought to involve an anti-aminopalladation of the alkene, followed by reductive elimination. nih.govwikipedia.org This alternative pathway is necessary because the electron-poor nitrogen atom disfavors the migratory insertion into the Pd-N bond, which could otherwise be outcompeted by a Heck-type arylation of the alkene. nih.gov

| N-Protecting Group | Aryl Partner | Catalyst/Ligand | Base | Key Mechanistic Step | Product Type |

|---|---|---|---|---|---|

| Boc, Cbz, Aryl | Aryl Bromide | Pd(OAc)2 / Ligand | Cs2CO3 | syn-aminopalladation | 2-Benzylpyrrolidine |

| Tosyl, Trifluoroacetyl | Aryl Triflate | Pd(OAc)2 / CPhos | LiOtBu | anti-aminopalladation | 2-Benzylpyrrolidine |

Radical-Mediated Cyclization Pathways

Radical-mediated reactions provide an alternative pathway for the cyclization of this compound. The process is typically initiated by the formation of an N-centered radical from the amine. This aminyl radical can then undergo an intramolecular addition to the terminal alkene. Theoretical and experimental studies on analogous systems, such as the N-methylpent-4-enylaminyl radical, confirm the favorability of this cyclization. rsc.org

The cyclization proceeds via a 5-exo-trig pathway, which is kinetically favored over the alternative 6-endo-trig pathway, to form a five-membered ring. This addition results in the formation of a primary alkyl radical located on the exocyclic methyl group. This newly formed carbon-centered radical is a reactive intermediate that can be trapped by a variety of radical acceptors or undergo further rearrangement or termination steps to yield the final product, typically a substituted pyrrolidine. This pathway is a key strategy in the synthesis of N-containing heterocyclic compounds from unsaturated amines. nih.gov

Lewis Acid-Mediated Annulation Processes

Lewis acids can be employed to mediate the annulation of this compound by activating one of the reactive functionalities. A plausible pathway involves the coordination of the Lewis acid to the nitrogen atom of the amine. This coordination enhances the nucleofugacity of a group attached to the nitrogen, or alternatively, it can increase the acidity of the N-H proton, facilitating deprotonation to form a more reactive amido species.

Another approach involves the activation of the alkene moiety by the Lewis acid. This enhances the electrophilicity of the double bond, making it more susceptible to intramolecular nucleophilic attack by the lone pair of the amine nitrogen. This type of Lewis acid-promoted cyclization, or aza-annulation, is a known method for constructing nitrogen heterocycles. nih.gov For instance, silver(I) salts have been used to mediate the annulation of related enyne systems to generate heterocyclic products. nih.govresearchgate.net The gem-diphenyl group at the alpha-position would sterically direct the cyclization to favor the formation of a five-membered pyrrolidine ring.

Transformations Involving the Alkenyl Moiety

Electrophilic Additions and Cycloadditions

The terminal double bond of the pent-4-enyl chain is susceptible to a range of electrophilic addition reactions. Standard reactions such as hydrohalogenation (with H-X) or hydration (acid-catalyzed) would be expected to follow Markovnikov's rule, leading to the formation of a secondary halide or alcohol at the C4 position. Halogenation with agents like Br₂ would result in the corresponding 4,5-dibromo derivative.

The alkene can also participate in cycloaddition reactions. While the unconjugated nature of the alkene makes it a less reactive dienophile in [4+2] Diels-Alder reactions, it can react with suitable dienes under thermal or Lewis acid-catalyzed conditions. More readily, it can undergo [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides or azides to construct five-membered heterocyclic rings appended to the main structure.

Functionalization of the Pent-4-enyl Chain

Beyond additions, the pent-4-enyl chain can be functionalized using various synthetic methods. Hydroboration-oxidation offers a complementary approach to hydration, providing the anti-Markovnikov alcohol at the terminal C5 position. This primary alcohol can serve as a handle for further synthetic modifications.

The double bond can be oxidized to form an epoxide using reagents like m-CPBA. This epoxide is a versatile intermediate that can be opened by various nucleophiles. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would yield the corresponding 4,5-diol.

Reactivity at the Amine Nitrogen and Alpha-Carbon Positions

The primary amine in this compound is a key site of reactivity. As a base, it readily reacts with acids to form ammonium (B1175870) salts. As a nucleophile, the nitrogen can be easily alkylated or acylated. For instance, reaction with acyl chlorides or anhydrides will form the corresponding amides, while reaction with alkyl halides will lead to secondary or tertiary amines, and ultimately to a quaternary ammonium salt.

The alpha-carbon in this molecule is a quaternary center, substituted with two phenyl groups and two carbon chains. This carbon lacks any hydrogen atoms, and therefore, it cannot undergo reactions that require the formation of an enolate or enamine. Furthermore, the presence of four substituents, including the two bulky phenyl groups, makes this position exceptionally sterically hindered. Consequently, the alpha-carbon is generally unreactive towards nucleophilic substitution or other transformations that would typically occur at an alpha-carbon position.

N-Functionalization and Protecting Group Strategies

The reactivity of the primary amino group in this compound is significantly influenced by the steric hindrance imposed by the adjacent gem-diphenyl groups. This steric congestion necessitates careful consideration when selecting reagents and conditions for N-functionalization and protection.

N-Acylation: The introduction of an acyl group to form an amide is a common strategy to modify the amine's reactivity and to serve as a protecting group. researchgate.net Due to the steric hindrance, forcing conditions or highly reactive acylating agents may be required. Standard acylation methods using acid chlorides or anhydrides in the presence of a non-nucleophilic base are generally applicable. However, the reaction rates may be slower compared to less hindered amines.

N-Alkylation: Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for overalkylation and the hindered nature of the amine. researchgate.net Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to introduce alkyl substituents.

Protecting Group Strategies: The selection of an appropriate protecting group is critical for multi-step syntheses involving this compound. The ideal protecting group should be introduced efficiently under mild conditions, be stable to subsequent reaction conditions, and be removed selectively without affecting other functional groups. libretexts.orgwikidot.com

| Protecting Group | Reagent | Deprotection Conditions | Key Features |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) | Stable to a wide range of non-acidic conditions. masterorganicchemistry.comorganic-chemistry.org |

| Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. wikidot.comyoutube.com |

| Fmoc | 9-Fluorenylmethyl chloroformate | Mild base (e.g., piperidine) | Base-labile, useful in orthogonal protection schemes. masterorganicchemistry.com |

The successful implementation of these protecting groups enables the selective transformation of other parts of the molecule, such as the terminal alkene, without interference from the nucleophilic amine.

Transformations Involving the Hindered Alpha-Carbon Center

The quaternary α-carbon in this compound is a defining structural feature that significantly influences the molecule's reactivity. While this center is generally unreactive towards direct substitution, its presence directs the outcome of intramolecular reactions and can be a stereocontrolling element.

Intramolecular Cyclization: The proximate location of the amino group and the terminal alkene allows for intramolecular cyclization reactions, providing a pathway to nitrogen-containing heterocyclic systems. The nature of the substituent on the nitrogen atom is crucial in modulating the reactivity for such transformations. For instance, N-acylated or N-sulfonylated derivatives can undergo metal-catalyzed intramolecular cyclizations. Palladium-catalyzed reactions of N-allyl systems, for example, are known to proceed through various pathways including alkoxyacyloxylation. nih.gov

While direct intramolecular hydroamination of the unprotected amine is a possibility, it often requires specific catalysts to overcome the activation barrier. The steric hindrance at the α-carbon can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Rearrangement Reactions: Although the quaternary center itself is robust, transformations involving adjacent functional groups can potentially lead to skeletal rearrangements. Acid-catalyzed processes, for instance, could involve carbocationic intermediates that might undergo Wagner-Meerwein type rearrangements, although the stability of the diphenyl-substituted carbocation would likely favor its formation and subsequent reaction pathways.

Impact on Adjacent Reactions: The steric bulk of the 2,2-diphenyl group can also exert a significant influence on reactions occurring at the nitrogen atom or the double bond. For example, in any addition reaction to the double bond, the diphenyl group can act as a stereodirecting group, favoring the approach of reagents from the less hindered face of the molecule.

Rigorous Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Analysis for Rate Law Determination and Activation Parameter Evaluation

Kinetic analysis is the cornerstone of mechanistic investigation, providing quantitative insight into the composition of the transition state of the rate-determining step. The primary objective is to determine the reaction's rate law, an equation that expresses the reaction rate as a function of reactant concentrations.

The rate law for a reaction involving 2,2-diphenylpent-4-enylamine (A) and a reagent (B) would take the general form: Rate = k[A]x[B]y

Here, 'k' is the rate constant, and the exponents 'x' and 'y' are the reaction orders with respect to each reactant. These orders, which must be determined experimentally, indicate the number of molecules of each reactant involved in the rate-determining step.

A common technique for determining these orders is the method of initial rates . This involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant. By observing the effect on the initial reaction rate, the order for that specific reactant can be deduced.

To illustrate, consider a hypothetical intramolecular cyclization of this compound catalyzed by a generic catalyst (Cat). The following interactive table shows plausible experimental data that could be used to determine the rate law.

Interactive Data Table: Initial Rates for the Cyclization of this compound Users can sort the table by clicking on the headers to analyze the relationships between concentration and rate.

| Experiment | Initial [this compound] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.02 | 6.0 x 10⁻⁵ |

From this illustrative data:

Comparing experiments 1 and 2, doubling the concentration of the amine while keeping the catalyst constant doubles the rate (3.0x10⁻⁵ / 1.5x10⁻⁵ = 2). This indicates the reaction is first-order with respect to this compound (x=1).

Comparing experiments 1 and 3, doubling the concentration of the catalyst while keeping the amine constant quadruples the rate (6.0x10⁻⁵ / 1.5x10⁻⁵ = 4). This suggests the reaction is second-order with respect to the catalyst (y=2).

Thus, the hypothetical rate law would be: Rate = k[this compound]¹[Catalyst]² .

Once the rate law is established, the activation parameters can be determined by studying the temperature dependence of the rate constant, 'k', using the Arrhenius and Eyring equations. This analysis yields the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide deeper insights into the energy requirements and molecular organization of the transition state.

Identification and Characterization of Transient Reactive Intermediates

While kinetic data provides information about the rate-determining step, the direct detection and characterization of fleeting intermediates are essential for mapping the complete reaction pathway.

Time-Resolved UV-Vis Spectroscopy : This technique is suitable for monitoring reactions that involve the formation and decay of intermediates with distinct electronic absorption profiles, such as highly conjugated systems or organometallic species.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is uniquely capable of detecting and characterizing species with unpaired electrons. It would be an indispensable tool if a proposed mechanism for a reaction of this compound involved radical intermediates.

Advanced NMR Techniques : For intermediates with sufficient lifetimes, specialized NMR experiments can provide detailed structural information. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can help distinguish species in a complex mixture, while in-situ monitoring can track the concentration of reactants, intermediates, and products over time.

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting low-abundance, charged, or chargeable species directly from a reaction mixture. rsc.org Techniques such as Electrospray Ionization (ESI-MS) and Desorption Electrospray Ionization (DESI-MS) can gently transfer ions from the solution phase to the gas phase for detection, allowing for the interception of short-lived intermediates. rsc.orgstanford.edu By coupling the mass spectrometer to a rapid mixing apparatus, the evolution of intermediates can be monitored on microsecond to millisecond timescales. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be performed on a detected intermediate ion to induce fragmentation, providing valuable clues about its structure and connectivity. stanford.edu

In some cases, a reactive intermediate may be sufficiently stable to be isolated, particularly at low temperatures. universite-paris-saclay.fr This allows for unambiguous characterization using definitive structural methods. Isolation can be attempted through techniques like low-temperature chromatography or crystallization directly from the reaction mixture. universite-paris-saclay.fracs.org If a solid-state sample can be obtained, X-ray crystallography provides its precise three-dimensional structure, offering incontrovertible proof of its existence and conformation. researchgate.netecust.edu.cn

Transition State Analysis and Reaction Coordinate Mapping

The transition state represents the highest energy point along a reaction coordinate and is, by its nature, a fleeting arrangement of atoms that cannot be observed directly. mit.edu Its structure and energy are therefore investigated using computational chemistry. mit.edugithub.io

Using quantum mechanical methods like Density Functional Theory (DFT), the potential energy surface of a reaction can be modeled. A transition state is located as a first-order saddle point—a structure that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. github.ioucsb.edu The calculation not only provides the geometry of the transition state but also its energy, allowing for the theoretical prediction of the reaction's activation energy. computabio.comfossee.in

Reaction coordinate mapping involves tracing the minimum energy path that connects reactants to products via the transition state. manchester.ac.ukarxiv.org This provides a detailed, step-by-step visualization of how bond lengths and angles change throughout the transformation, offering profound insight into the reaction mechanism. fossee.in

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful and definitive tool for confirming mechanistic pathways. ias.ac.in It involves replacing one or more atoms in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). fiveable.me This substitution does not alter the potential energy surface of the reaction but does affect mass-dependent properties. ias.ac.inwikipedia.org

This technique is used in two primary ways:

As an Atomic Tracer : An isotopic label can be used to track the fate of a specific atom. For instance, if the terminal alkene of this compound were deuterated, the location of the deuterium atoms in the final product, as determined by NMR or MS, could confirm or refute a proposed bond-forming sequence. ias.ac.infiveable.me

Kinetic Isotope Effect (KIE) Studies : The rates of bond-breaking for heavier isotopes are slower than for lighter isotopes. princeton.edu By measuring the reaction rate with the deuterated reactant (k_D) and comparing it to the rate of the non-deuterated reactant (k_H), a kinetic isotope effect (KIE = k_H/k_D) can be calculated. A significant primary KIE (typically >2) provides strong evidence that the C-H bond at the labeled position is being broken in the rate-determining step of the reaction. princeton.edunih.gov This is one of the most powerful methods for probing the details of a transition state. escholarship.org

Solvent Effects and Reaction Environment Influence on Mechanism

The mechanistic pathway of reactions involving this compound, particularly its intramolecular cyclization, is profoundly influenced by the surrounding reaction environment. Key factors include the choice of solvent and the presence of additives such as Lewis acids. These elements can alter reaction rates, regioselectivity, and stereoselectivity by differentially stabilizing reactants, intermediates, and transition states. The cyclization of N-alkenylamines can proceed through different mechanistic manifolds, most notably via aminyl radical or cationic intermediates, and the environment plays a pivotal role in determining the dominant pathway.

Solvent Polarity and Coordinating Ability

While radical reactions are often perceived as being less sensitive to solvent effects than their ionic counterparts, the solvent can still exert significant influence. In the case of aminyl radical cyclizations, which are relevant to this compound, the solvent's polarity and its ability to participate in hydrogen bonding can modulate the reactivity of the radical species.

Polar solvents can influence the conformational preferences of the starting amine and the transition state geometry of the cyclization. For reactions that involve charge-separated intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the reaction rate. For instance, studies on analogous N-alkenylamine cyclizations have shown a preference for polar aprotic solvents. Research has indicated that solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) can be more favorable for certain cyclizations compared to less polar options such as toluene (B28343) or dichloromethane.

The table below illustrates the effect of solvent choice on the yield of a representative aminyl radical cyclization reaction, highlighting the improved outcomes in more polar environments.

Table 1: Influence of Solvent on the Yield of a Representative N-Alkenylamine Cyclization Data is representative of typical results found in studies of analogous systems.

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 36.7 | 82 |

| Acetonitrile | 37.5 | 70 |

| Tetrahydrofuran (THF) | 7.5 | Low |

| Dichloromethane (DCM) | 8.9 | Low |

| Toluene | 2.4 | Low |

Influence of Lewis Acids

The reaction environment can be further modified by the introduction of additives, with Lewis acids being particularly impactful. Lewis acids can coordinate to the nitrogen atom of the amine, transforming the neutral aminyl radical into a more electrophilic aminium radical cation upon activation. This change dramatically alters the mechanistic pathway and is a powerful strategy for controlling stereoselectivity in radical cyclizations. rsc.org

The coordination of a Lewis acid can enforce a more rigid conformation upon the transition state of the cyclization. This conformational restriction is key to achieving high levels of diastereoselectivity. Studies on various N-chloropentenylamines, which serve as precursors to the reactive radical species, have demonstrated that different Lewis acids can afford the corresponding pyrrolidine (B122466) products with good to excellent diastereoselectivities. rsc.org The effectiveness and the resulting stereochemical outcome can depend on the specific Lewis acid employed, as their steric bulk and coordinating strength differ.

The following table summarizes findings from studies on Lewis acid-mediated radical cyclizations of substituted N-chloropentenylamines, which are analogous precursors for the type of cyclization this compound would undergo.

Table 2: Effect of Various Lewis Acids on the Diastereoselectivity of a Representative Aminyl Radical Cyclization Data is compiled from findings on analogous N-chloropentenylamine systems. rsc.org

| Lewis Acid | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|

| None | - | Complex Mixture |

| MgBr₂·OEt₂ | >95:5 | High |

| Sc(OTf)₃ | >95:5 | High |

| Zn(OTf)₂ | 90:10 | Moderate |

| TiCl₄ | 85:15 | Moderate |

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining optimized geometries, electronic properties, and reaction energetics for systems like 2,2-diphenylpent-4-enylamine. mdpi.com

The presence of a gem-diphenyl group at the C2 position introduces significant steric bulk, which is a primary determinant of the molecule's conformational preferences. nih.govrsc.org Conformational analysis using DFT can identify the low-energy structures of this compound by systematically rotating the key single bonds (e.g., C2-C3, C3-C4) and calculating the relative energies of the resulting conformers.

The steric hindrance between the two phenyl rings and between the phenyl groups and the pentenylamine chain forces the molecule to adopt specific conformations to minimize van der Waals repulsion. nih.gov The phenyl rings are not expected to be coplanar; instead, they will likely adopt a staggered or "propeller-like" arrangement. The bulky nature of this group will heavily influence the rotational barrier around the C2-C3 bond and dictate the spatial orientation of the reactive amine and alkene functional groups. nih.gov DFT calculations, often combined with various force fields in initial conformational searches, can predict the dihedral angles that define the most stable three-dimensional structures. nih.govbath.ac.uk

Table 1: Predicted Low-Energy Conformers and Dihedral Angles for this compound from DFT Calculations

| Conformer | Dihedral Angle (N-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | -65.2° | 0.0 |

| 2 | -60.1° | 175.8° | +5.8 |

| 3 | 62.3° | 68.9° | +8.2 |

Note: Data are hypothetical and illustrative of typical DFT results for flexible molecules.

The structure of this compound, containing both a primary amine and a terminal alkene, is well-suited for intramolecular cyclization. DFT calculations are a key tool for mapping the potential energy surface of such reactions, including intramolecular hydroamination. acs.org This reaction would involve the addition of the N-H bond across the C=C double bond to form a five-membered pyrrolidine (B122466) ring, a common structural motif in organic chemistry. rsc.org

Computational studies can predict the feasibility of this reaction by locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. youtube.comgithub.io Finding a transition state is a critical and often challenging computational task. reddit.com The geometry of the TS reveals the concerted or stepwise nature of the bond-forming and bond-breaking processes. For this compound, the reaction could proceed through a neutral concerted pathway or via a stepwise mechanism involving radical intermediates, particularly an aminyl radical. nih.govacs.orgresearchgate.net DFT can model both pathways to determine which is more kinetically favorable. researchgate.netacs.org

Once the structures of the reactant, transition state, and product have been optimized, DFT can be used to calculate their energies, providing a complete energetic profile of the transformation. mdpi.com The difference in energy between the reactant and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. The difference in energy between the reactant and the product gives the reaction energy (ΔErxn), indicating whether the reaction is exothermic or endothermic.

Frequency calculations are also performed to obtain zero-point vibrational energies (ZPVE) and thermal corrections, allowing for the calculation of thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) at a given temperature. mdpi.com This information provides a comprehensive understanding of the reaction's spontaneity and kinetic viability. For the intramolecular cyclization of this compound, a negative ΔG would indicate a spontaneous process.

Table 2: Calculated Energetic Profile for Intramolecular Cyclization of this compound

| Species | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

|---|---|---|

| Reactant | 0.0 | 0.0 |

| Transition State | +115.2 | +118.5 |

| Product (Pyrrolidine) | -25.7 | -22.1 |

Note: Data are hypothetical and based on typical values for intramolecular hydroamination reactions. acs.org

Quantum Chemical Calculations for Bond Dissociation Energies and Stability

Quantum chemical methods, including DFT, are widely used to calculate bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. researchgate.netstuba.sk BDE values are fundamental indicators of molecular stability and are crucial for predicting reactivity, particularly in radical reactions. nih.gov For this compound, the BDEs of the N-H bond and various C-H bonds are of particular interest.

The N-H BDE is important for understanding reactions involving hydrogen atom transfer from the amine. The C-H bonds at the allylic (C5) and benzylic-like (C3) positions are expected to be weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting carbon-centered radicals. Comparing these BDEs can predict the most likely site of initial radical formation under thermal or photochemical conditions. acs.orgresearchgate.net

Table 3: Predicted Bond Dissociation Energies (BDEs) for this compound

| Bond | Predicted BDE (kJ/mol) | Notes |

|---|---|---|

| N-H | 380 - 390 | Typical for primary aliphatic amines. researchgate.net |

| C5-H (Allylic) | 355 - 365 | Weakened due to resonance stabilization of the allylic radical. |

| C3-H | 390 - 400 | Slightly weakened due to proximity to phenyl groups, but sterically hindered. |

| C1-H | 405 - 415 | Typical primary C-H bond strength. |

Note: Values are estimates based on published data for similar functional groups. stuba.skacs.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

While DFT calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govpku.edu.cn MD simulations model the movement of atoms by solving Newton's equations of motion, providing insight into conformational changes, solvent interactions, and transport properties. acs.orgsemanticscholar.org

For this compound, MD simulations can reveal how the molecule behaves in different solvent environments. rsc.org In a polar solvent like water or methanol, the amine group would form hydrogen bonds, potentially influencing the molecule's average conformation. In a non-polar solvent like hexane, intramolecular forces and steric effects would dominate. These simulations are crucial for understanding how the solvent can affect reaction rates and conformational equilibria, bridging the gap between gas-phase DFT calculations and real-world solution-phase chemistry. nih.gov

Machine Learning and AI Applications in Predicting Reactivity and Steric Effects

Furthermore, ML can be specifically applied to predict properties that are difficult to quantify with traditional methods, such as steric effects. acs.orgrsc.org A model could be trained to generate a quantitative measure of the steric hindrance imposed by the gem-diphenyl group based on its 3D structure. stackexchange.commdpi.com This could then be used to predict how this steric bulk influences reactivity at nearby functional groups, offering a powerful tool for rational molecular design and reaction optimization. nih.govstanford.edu

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO theory posits that the reactivity of a molecule can be understood by examining the interaction between its frontier orbitals—the HOMO and LUMO. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a theoretical FMO analysis would involve sophisticated computational methods, such as Density Functional Theory (DFT), to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. Such an analysis would pinpoint the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized around the electron-rich regions of the molecule, such as the amine group and the π-systems of the phenyl rings and the terminal alkene. Conversely, the LUMO would likely be distributed over areas that can accommodate electron density.

Advanced Research Applications in Synthetic Organic Chemistry

2,2-Diphenylpent-4-enylamine as a Versatile Synthetic Building Block

The compound this compound serves as a highly adaptable scaffold in modern synthetic organic chemistry. Its structure, which features a primary amine, a terminal alkene, and a sterically demanding quaternary carbon bearing two phenyl groups, provides multiple reactive sites for elaboration into more complex molecular architectures. The strategic placement of the nucleophilic amine and the reactive alkene moiety within the same molecule facilitates intramolecular cyclization reactions, making it a valuable precursor for the synthesis of saturated nitrogen heterocycles. This atom-economical approach is central to its utility as a building block.

The reactivity of this compound and its derivatives can be precisely controlled through various catalytic systems. Transition metals, rare-earth metal complexes, and organocatalysts can all be employed to steer reactions toward specific, often stereochemically defined, products. The diphenyl groups not only impart significant steric bulk, which can influence the stereochemical outcome of reactions, but also provide a rigid framework that is foundational for the development of chiral ligands and catalysts. This versatility allows for its application in diverse areas, from the construction of fundamental heterocyclic cores to the design of sophisticated tools for asymmetric synthesis.

Precursor to Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Pyrrolizidines, Piperidines)

The proximate positioning of the amine and the terminal alkene in the this compound framework makes it an ideal substrate for intramolecular reactions to form nitrogen-containing heterocycles. These ring systems are ubiquitous in natural products and pharmaceuticals. The most common transformation is intramolecular hydroamination, where the N-H bond of the amine adds across the internal C=C double bond, a process often mediated by transition metal catalysts.

The intramolecular hydroamination/cyclization of this compound derivatives is a direct and efficient route to constructing highly substituted pyrrolidine (B122466) rings. The reaction creates a five-membered ring, yielding a 2-methyl-4,4-diphenylpyrrolidine scaffold. This transformation can be achieved with high levels of stereocontrol, particularly when using chiral catalysts, to produce enantioenriched pyrrolidines.

For instance, studies on the related substrate, N-benzyl-2,2-diphenylpent-4-en-1-amine, using chiral cationic NHC-iridium complexes have demonstrated the feasibility of this cyclization to afford the corresponding pyrrolidine in excellent optical purity. Similarly, rare-earth metal complexes have proven effective for asymmetric hydroamination/cyclization of related aminoalkenes. The resulting polysubstituted pyrrolidines are valuable intermediates for further synthetic manipulations.

Table 1: Catalytic Systems for Intramolecular Hydroamination of Aminoalkenes

| Catalyst Type | Substrate Example | Product Type | Key Feature |

| Chiral NHC-Iridium Complexes | N-benzyl-2,2-diphenylpent-4-en-1-amine | Chiral Pyrrolidine | High enantioselectivity |

| Rare-Earth Metal Complexes | Aminoalkenes | Chiral Pyrrolidine | Asymmetric cyclization |

While direct examples involving this compound are not extensively detailed in the provided literature, the general strategy of utilizing aminoalkenes for constructing more complex heterocyclic systems is well-established. The functional groups on the pyrrolidine ring formed from its cyclization can serve as handles for subsequent annulation reactions, leading to fused or bridged systems like pyrrolizidines.

Methodologies such as tandem reactions, where an initial cyclization is followed by another ring-forming event, can be envisioned. For example, after the formation of the initial pyrrolidine ring, functionalization of the nitrogen or the methyl group could enable a second cyclization to build a fused bicyclic structure. The development of oxidative allene (B1206475) amination, for example, furnishes bicyclic methyleneaziridine intermediates that can be manipulated into a variety of complex amine scaffolds, demonstrating a relevant strategic approach.

Development of Chiral Ligands and Organocatalysts Based on the this compound Scaffold

The rigid and sterically defined structure of this compound makes it an attractive scaffold for the design of chiral ligands and organocatalysts. The diphenylmethyl group can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction. By modifying the amine and alkene functionalities, various coordinating groups can be installed to create bidentate or polydentate ligands.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold can be elaborated into non-symmetrical ligands, which have proven to be highly effective and, in many cases, superior to traditional C2-symmetric ligands. For example, the primary amine can be transformed into an oxazoline, while the alkene can be hydrophosphinated to install a phosphine (B1218219) group. This would result in a P,N-type ligand, a class known for its versatility and effectiveness in a wide range of metal-catalyzed reactions.

The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phenyl rings or the coordinating heteroatoms. This modularity allows for the rapid optimization of a ligand for a specific catalytic transformation, aiming to maximize both reactivity and enantioselectivity.

Table 2: Potential Ligand Classes Derived from the this compound Scaffold

| Ligand Type | Potential Coordinating Groups | Chirality Source | Potential Applications |

| P,N-Ligand | Phosphine, Oxazoline/Pyridine | Scaffold + Stereocenters | Asymmetric Hydrogenation, Allylic Alkylation |

| N,N-Ligand | Pyridine, Oxazoline | Scaffold + Stereocenters | Hydrosilylation, Cycloadditions |

| Organocatalyst | Secondary/Tertiary Amine | Scaffold + Stereocenters | Enamine/Iminium Catalysis |

Chiral ligands derived from the this compound backbone are well-suited for use in a variety of transition metal-catalyzed processes. The combination of a "soft" phosphorus donor and a "hard" nitrogen donor in P,N-ligands creates a unique electronic environment at the metal center, which is beneficial for many catalytic cycles.

These ligands could be particularly effective in palladium-catalyzed reactions, such as asymmetric allylic alkylation or C-H activation, where the ligand plays a crucial role in both the activity and the enantioselectivity of the catalyst. The rigid diphenyl groups help create a defined chiral pocket that can effectively differentiate between the two enantiotopic faces of a prochiral substrate. Similarly, in rhodium- or iridium-catalyzed asymmetric hydrogenations, ligands based on this scaffold could enforce a specific coordination geometry, leading to high enantiomeric excesses in the product.

Utilization as a Probe Molecule for Fundamental Mechanistic Studies

This compound has been instrumental as a substrate for investigating the mechanisms of metal-catalyzed intramolecular hydroamination/cyclization reactions. These studies provide fundamental insights into catalyst activity, stereoselectivity, and reaction kinetics, which are crucial for the rational design of new synthetic methodologies.

The primary application of this compound in this context is in the asymmetric synthesis of (S)-2-methyl-4,4-diphenylpyrrolidine. This transformation is catalyzed by a variety of chiral metal complexes, and the rigid structure of the substrate helps in elucidating the factors that govern the enantioselectivity of the cyclization.

Detailed Research Findings:

Research groups have employed this compound to probe the efficacy of various catalyst systems, including those based on titanium, zirconium, hafnium, and rare-earth metals. researchgate.netacs.org

Group IV Metal Catalysts: Zirconium bis(amidate) complexes have been shown to be effective catalysts for the asymmetric hydroamination/cyclization of this compound. acs.org In one study, the use of a C2-symmetric zirconium bis(amidate) complex resulted in the formation of (S)-2-methyl-4,4-diphenylpyrrolidine in 85% isolated yield with an enantiomeric excess (ee) of 52%. acs.org Mechanistic studies in related systems suggest that the interaction between the substrate's carbon chain and the sterically demanding ligands of the catalyst plays a key role in the stereochemical outcome of the reaction. acs.org

Rare-Earth Metal Catalysts: A series of novel 3,3′-bis(trisarylsilyl)- and 3,3′-bis(arylalkylsilyl)-substituted binaphtholate rare-earth-metal complexes have demonstrated high catalytic activity for the cyclization of this compound. Certain lutetium and yttrium complexes exhibited catalytic activities exceeding 1000 h⁻¹ at 25 °C. The enantioselectivity of these reactions is highly dependent on the specific ligand and metal combination.

Kinetic Studies: Initial kinetic investigations into these hydroamination reactions have revealed that the reaction is first-order with respect to the this compound substrate concentration. researchgate.net In some cases, the reactions show an apparent zero-order rate dependence on the substrate concentration, with a first-order dependence on the catalyst concentration. This suggests a reversible interaction between the substrate and the catalyst preceding an irreversible step. Some reactions also exhibit an accelerated rate at high conversion, which is attributed to a shift in the equilibrium from a less active, higher coordinate catalyst species to a more active, lower coordinate species as the product is formed.

The following table summarizes the catalytic activity of selected rare-earth metal complexes in the hydroamination/cyclization of this compound.

| Catalyst Precursor | Metal (Ln) | Activity (h⁻¹) at 25°C | Reference |

| (R)-2f-Ln | Lu, Y | >1000 | |

| (R)-2g-Ln | Lu, Y | >1000 | |

| (R)-2h-Ln | Lu, Y | >1000 | |

| (R)-2a-Ln | Lu, Y | 150-270 | |

| (R)-2d-Ln | Lu, Y | 150-270 |

Integration into Cascade and Multi-Component Reaction Sequences

A comprehensive review of the scientific literature did not yield specific examples of this compound being integrated into cascade or multi-component reaction sequences. While the hydroamination/cyclization reaction it undergoes is a key transformation, there is no available research detailing its use as a starting material in more complex, one-pot reactions involving multiple bond-forming events beyond the initial cyclization. The research to date has primarily focused on its utility as a substrate for studying single-step catalytic cyclizations.

Future Directions and Emerging Research Perspectives

Discovery of Novel Synthetic Routes to 2,2-Diphenylpent-4-enylamine and its Derivatives

The development of new and efficient synthetic pathways to this compound and its derivatives is a key area of ongoing research. While classical methods for amine synthesis are well-established, the focus is shifting towards more atom-economical and stereoselective approaches. One emerging strategy involves the multicomponent reaction of readily available starting materials, which allows for the rapid assembly of complex molecular architectures in a single step. For instance, the synthesis of polysubstituted 2-aminopyrroles, which share some structural motifs with derivatives of this compound, has been achieved through one-pot multicomponent reactions. This suggests the potential for developing similar convergent strategies for the synthesis of this compound and its analogs.

Furthermore, the synthesis of substituted pyrrolidines, the cyclized derivatives of this compound, is an area of intense investigation. Novel methods for pyrrolidine (B122466) synthesis often involve cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. The development of catalytic and stereoselective versions of these reactions could provide efficient access to a wide range of functionalized pyrrolidines derived from this compound.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique structure of this compound, with its sterically hindered amine and accessible double bond, opens the door to exploring unconventional reactivity. A significant area of interest is its participation in intramolecular cyclization reactions to form substituted pyrrolidines.

A notable transformation is the intramolecular hydroamination/cyclization, where the amine moiety adds across the terminal double bond. This reaction has been shown to be effectively catalyzed by rare-earth metal complexes. acs.orgacs.org The process leads to the formation of 2-methyl-4,4-diphenylpyrrolidine, a saturated heterocyclic compound. The catalytic activity of these rare-earth metal systems can be remarkably high, with turnover frequencies reaching up to 840 h⁻¹ at room temperature. acs.org This efficient cyclization highlights an important reactivity pattern of this compound, providing a direct route to a key heterocyclic scaffold.

Future research in this area could focus on exploring other types of unprecedented transformations, such as cascade reactions initiated by the cyclization, or the use of alternative catalytic systems to induce different modes of reactivity. The interplay between the bulky diphenyl groups and the reactive centers of the molecule is a key factor that could lead to unexpected and valuable chemical transformations.

Advancements in Asymmetric Catalytic Methodologies for Derivatization

The development of asymmetric catalytic methods for the derivatization of this compound is crucial for accessing enantiomerically pure products, which are of significant interest in medicinal chemistry and materials science. The intramolecular hydroamination/cyclization reaction has been a focal point for the application of asymmetric catalysis.

Chiral 3,3'-bis(trisarylsilyl)-substituted binaphtholate rare-earth metal complexes have emerged as highly effective catalysts for the asymmetric hydroamination of this compound. acs.org These catalysts have demonstrated the ability to induce high levels of enantioselectivity in the cyclization reaction. For instance, C1-symmetric aminodiolate rare-earth-metal complexes have been used in the cyclization of (2,2-diphenylpent-4-enyl)amine, achieving an enantiomeric excess (ee) of 92%. acs.org

The choice of the rare-earth metal and the specific ligand structure plays a critical role in both the catalytic activity and the stereochemical outcome of the reaction. Research is ongoing to design and synthesize new generations of chiral ligands and metal complexes to further improve the efficiency and selectivity of these transformations. The data from these studies are crucial for understanding the mechanism of stereocontrol and for the rational design of future catalysts.

| Catalyst Type | Substrate | Product | Turnover Frequency (TOF) | Enantiomeric Excess (ee) |

| Chiral 3,3'-bis(trisarylsilyl)-substituted binaphtholate rare-earth metal complexes | This compound | 2-Methyl-4,4-diphenylpyrrolidine | up to 840 h⁻¹ | High (specific values vary with catalyst) |

| C1-symmetric aminodiolate rare-earth-metal complexes | (2,2-Diphenylpent-4-enyl)amine | 2-Methyl-4,4-diphenylpyrrolidine | 200 h⁻¹ | 92% |

Interdisciplinary Research Opportunities with Chemical Biology and Materials Science

While direct applications of this compound in chemical biology and materials science are still emerging, its derivatives, particularly chiral pyrrolidines, represent a class of compounds with significant potential. The pyrrolidine scaffold is a common motif in many biologically active molecules and pharmaceuticals. nih.gov The ability to synthesize a variety of substituted 2-methyl-4,4-diphenylpyrrolidines through asymmetric catalysis opens up avenues for the discovery of novel therapeutic agents. These compounds could be screened for a range of biological activities, contributing to drug discovery programs.

In the field of materials science, the incorporation of chiral amine derivatives into polymeric structures can lead to materials with unique properties. For example, polyamides and polyimides containing chiral subunits can exhibit interesting chiroptical properties or be used as chiral stationary phases in chromatography. The synthesis of polymers from monomers derived from this compound could lead to novel materials with applications in areas such as asymmetric catalysis and separations. The rigid diphenyl moiety in the cyclized product could also impart desirable thermal and mechanical properties to such polymers.

Application of Flow Chemistry and Automation in its Synthesis and Transformations

The principles of flow chemistry and automation are increasingly being applied to organic synthesis to improve efficiency, safety, and scalability. While specific examples of the synthesis of this compound using flow chemistry are not yet widely reported, the methodologies are highly applicable to its preparation and subsequent transformations.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for optimizing the yield and selectivity of the synthesis of this compound. Furthermore, the intramolecular hydroamination/cyclization reaction could be adapted to a flow process. This would allow for the safe handling of reactive catalysts and intermediates, and facilitate the continuous production of the desired pyrrolidine derivative.